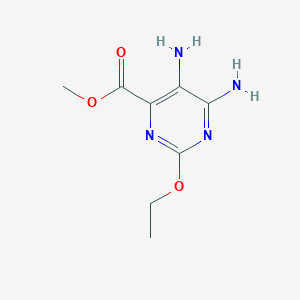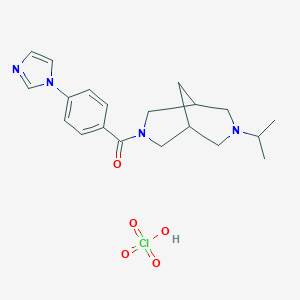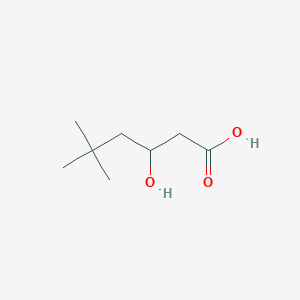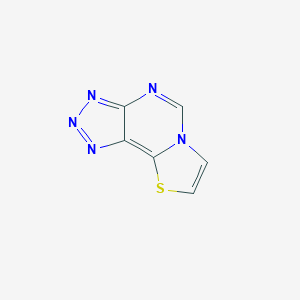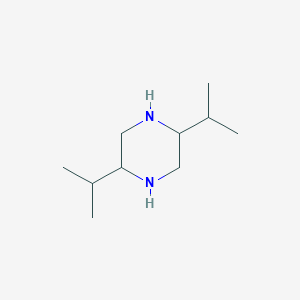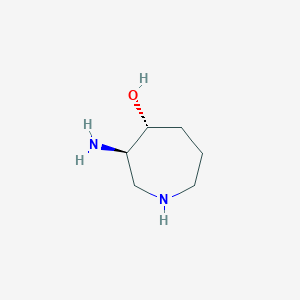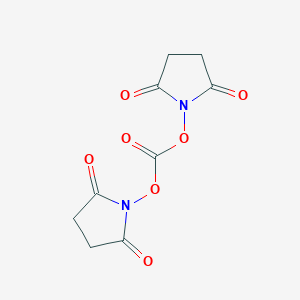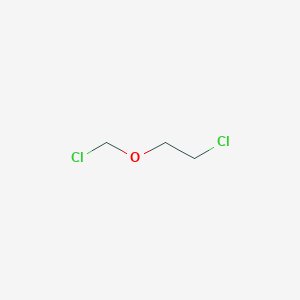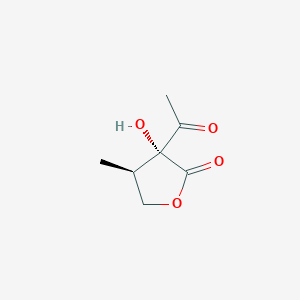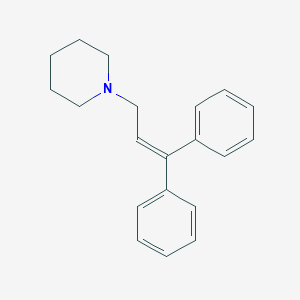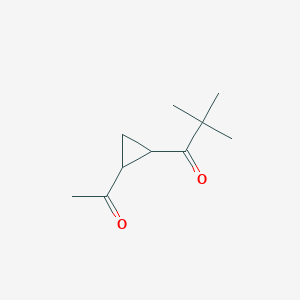
1-(2-Acetylcyclopropyl)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Acetylcyclopropyl)-2,2-dimethylpropan-1-one, commonly known as 2-ACDP, is a novel psychoactive substance that belongs to the cyclopropyl ketone family. It is a synthetic compound that has gained popularity among the research community due to its unique chemical structure and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-ACDP involves the inhibition of dopamine reuptake in the brain. It binds to the dopamine transporter and prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels is responsible for the psychoactive effects of 2-ACDP.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-ACDP are not well understood. However, it has been shown to have stimulant-like effects on the central nervous system, similar to other psychoactive substances such as cocaine and amphetamines. It has also been shown to increase locomotor activity and induce hyperactivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-ACDP in lab experiments is its high affinity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in the brain and its potential as a target for the development of new medications. However, the use of 2-ACDP in lab experiments is limited by its potential for abuse and the lack of knowledge about its long-term effects on the brain.
Direcciones Futuras
There are several future directions for the study of 2-ACDP. One area of research is the development of new medications for the treatment of psychiatric disorders such as ADHD and substance use disorders. Another area of research is the study of the long-term effects of 2-ACDP on the brain and its potential for addiction. Additionally, the use of 2-ACDP in combination with other psychoactive substances may provide new insights into the mechanisms underlying drug addiction and dependence.
Conclusion
In conclusion, 1-(2-Acetylcyclopropyl)-2,2-dimethylpropan-1-one is a novel psychoactive substance that has gained popularity among the research community due to its unique chemical structure and potential applications in scientific research. The synthesis method is complex, and the mechanism of action involves the inhibition of dopamine reuptake in the brain. Although the biochemical and physiological effects of 2-ACDP are not well understood, it has been shown to have stimulant-like effects on the central nervous system. The use of 2-ACDP in lab experiments is limited by its potential for abuse and the lack of knowledge about its long-term effects on the brain. However, there are several future directions for the study of 2-ACDP, including the development of new medications for the treatment of psychiatric disorders and the study of its potential for addiction.
Métodos De Síntesis
2-ACDP is synthesized through a multi-step process that involves the condensation of cyclohexanone with ethyl acetoacetate followed by a series of chemical reactions. The final product is obtained through a purification process that includes crystallization and recrystallization. The synthesis method is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-ACDP has been used in scientific research as a tool to study the effects of psychoactive substances on the brain. It has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the development of new medications for the treatment of psychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and substance use disorders.
Propiedades
Número CAS |
148853-00-3 |
|---|---|
Nombre del producto |
1-(2-Acetylcyclopropyl)-2,2-dimethylpropan-1-one |
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
1-(2-acetylcyclopropyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C10H16O2/c1-6(11)7-5-8(7)9(12)10(2,3)4/h7-8H,5H2,1-4H3 |
Clave InChI |
NFSCMESETCOPJV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC1C(=O)C(C)(C)C |
SMILES canónico |
CC(=O)C1CC1C(=O)C(C)(C)C |
Sinónimos |
1-Propanone, 1-(2-acetylcyclopropyl)-2,2-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




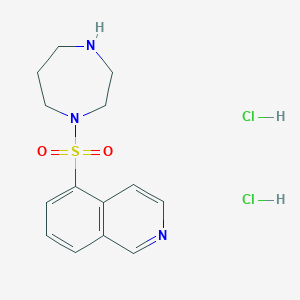
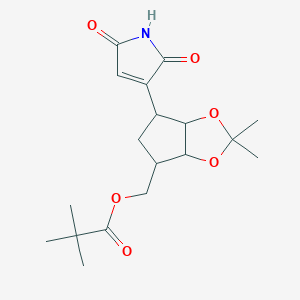
![1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B114549.png)
